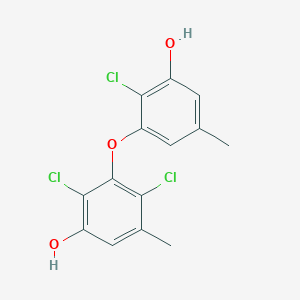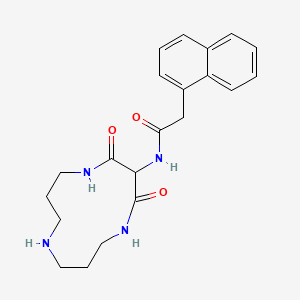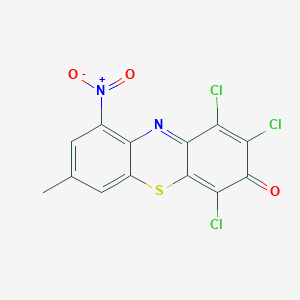
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one typically involves the condensation of O-methylaniline with disulfur dichloride (S2Cl2), followed by a series of reactions including the treatment with sodium hydroxide in ethanol solution . The process involves multiple steps to ensure the correct placement of the chlorine and nitro groups on the phenothiazine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution of chlorine atoms can produce a variety of functionalized phenothiazine compounds.
Scientific Research Applications
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group and phenothiazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trichloro-9-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-7-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-9-nitro-3H-phenothiazin-3-one
Uniqueness
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
146139-17-5 |
|---|---|
Molecular Formula |
C13H5Cl3N2O3S |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
1,2,4-trichloro-7-methyl-9-nitrophenothiazin-3-one |
InChI |
InChI=1S/C13H5Cl3N2O3S/c1-4-2-5(18(20)21)10-6(3-4)22-13-9(16)12(19)8(15)7(14)11(13)17-10/h2-3H,1H3 |
InChI Key |
YFNJVYHQCURVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
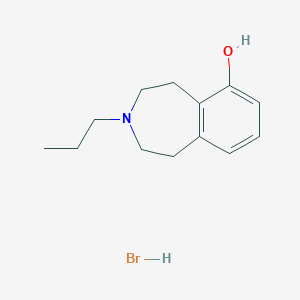
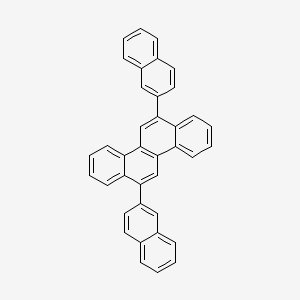



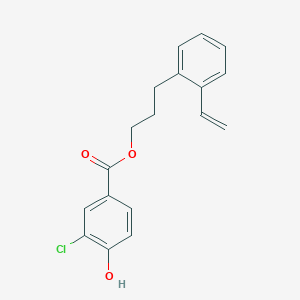
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)


